Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate
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Overview
Description
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3]diazepine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate typically involves the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate. This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid . The reaction proceeds through a condensation mechanism, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system.
Pyrazolo[1,5-a]triazines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Biological Activity
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate (CAS Number: 77936-97-1) is a compound belonging to the family of pyrazolo[1,5-a]diazepines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₀N₄O₃
- Molecular Weight : 258.23 g/mol
- Density : 1.39 g/cm³
- Boiling Point : 360.1°C at 760 mmHg
- Flash Point : 171.6°C
Biological Activities
This compound exhibits a range of biological activities that are of significant interest:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]diazepines have promising anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a study found that certain pyrazolo[1,5-a]pyrimidines showed potent cytotoxic effects against HeLa and L929 cells, suggesting a potential role in cancer therapy .
Enzyme Inhibition
Compounds within this class have been identified as selective inhibitors of specific enzymes. Recent findings highlight their ability to inhibit protein kinases and other enzymes critical in cancer progression and metabolic pathways . The structural modifications at positions 2 and 7 of the pyrazolo[1,5-a]diazepine core can enhance enzyme selectivity and potency .
Psychopharmacological Effects
The compound also shows potential psychopharmacological effects. Pyrazolo[1,5-a]diazepines are being explored for their anxiolytic and sedative properties. Their mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Recent advancements include the use of microwave-assisted synthesis to enhance yield and reduce reaction time .
Synthetic Pathway Example
A common synthetic route involves the reaction of NH-amino pyrazoles with biselectrophilic compounds to form the pyrazolo[1,5-a]diazepine structure. The following table summarizes various synthetic methods:
Method | Reaction Conditions | Yield (%) | References |
---|---|---|---|
Microwave-assisted synthesis | THF at 180°C | 88–96% | |
Traditional reflux | Acetic acid for 3 hours | 80–87% |
Case Study 1: Anticancer Efficacy
In a controlled study examining the effect of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine on MKN-45 gastric adenocarcinoma cells, it was found that the compound induced significant apoptosis compared to untreated controls. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against various kinases involved in cell signaling pathways. Results indicated effective inhibition with IC50 values ranging from 0.5 to 2 µM for specific targets, suggesting its potential as a lead compound for drug development .
Properties
CAS No. |
77936-97-1 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
ethyl 3-cyano-7-methyl-6-oxopyrazolo[1,5-a][1,3]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H10N4O3/c1-3-19-12(18)10-7(2)9(17)6-14-11-8(4-13)5-15-16(10)11/h5-6H,3H2,1-2H3 |
InChI Key |
LKYFEMNLYPYDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C=NC2=C(C=NN12)C#N)C |
Origin of Product |
United States |
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